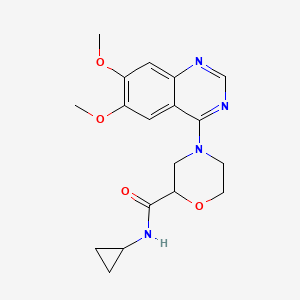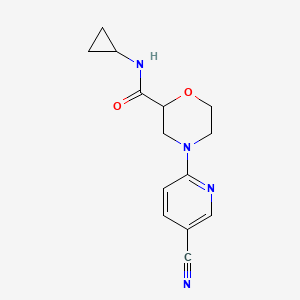
N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide est un composé organique synthétique appartenant à la classe des dérivés de la quinazoline. Ce composé est caractérisé par sa structure unique, qui comprend un groupement quinazoline substitué par des groupes diméthoxy et un cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide implique généralement plusieurs étapes, commençant par la préparation du noyau quinazoline. Le noyau quinazoline peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Le cycle morpholine est introduit par des réactions de substitution nucléophile, où un dérivé de morpholine approprié réagit avec l'intermédiaire quinazoline. La dernière étape implique la formation du groupe carboxamide, qui peut être obtenue par des réactions d'amidation en utilisant des réactifs comme le carbonyldiimidazole ou le N,N'-dicyclohexylcarbodiimide.
Méthodes de production industrielle
La production industrielle de N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle morpholine ou du noyau quinazoline, en fonction des conditions de réaction et des réactifs utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base appropriée comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Formation de N-oxydes de quinazoline ou de N-oxydes de morpholine.
Réduction : Formation de dérivés de quinazoline réduits ou de dérivés de morpholine.
Substitution : Formation de dérivés de quinazoline ou de morpholine substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigated pour son potentiel d'inhibiteur d'enzyme ou de modulateur de récepteur dans les tests biochimiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris ses activités anticancéreuses, antivirales et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant leur activité et affectant diverses voies biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-cyclopropyl-4-méthyl-3-{2-[(2-morpholin-4-yléthyl)amino]quinazolin-6-yl}benzamide
- N-cyclopropyl-6-[(6,7-diméthoxyquinolin-4-yl)oxy]naphtalène-1-carboxamide
- 2-(4-((6,7-diméthoxyquinazolin-4-yl)oxy)phényl)-N-(1-isopropyl-1H-pyrazol-4-yl)acétamide
Unicité
Le N-cyclopropyl-4-(6,7-diméthoxyquinazolin-4-yl)morpholine-2-carboxamide est unique en raison de ses caractéristiques structurelles spécifiques, notamment la présence à la fois d'un groupement quinazoline et d'un cycle morpholine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C18H22N4O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(6,7-dimethoxyquinazolin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-7-12-13(8-15(14)25-2)19-10-20-17(12)22-5-6-26-16(9-22)18(23)21-11-3-4-11/h7-8,10-11,16H,3-6,9H2,1-2H3,(H,21,23) |
Clé InChI |
GFQPFCKUPPZYFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)NC4CC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12267596.png)
![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267597.png)
![5-chloro-N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267600.png)
![2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12267601.png)
![N-benzyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B12267605.png)
![2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12267610.png)
![6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267613.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)

![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)
